1-(2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide
CAS No.: 895838-97-8
Cat. No.: VC6507092
Molecular Formula: C18H25N7O3
Molecular Weight: 387.444
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895838-97-8 |
|---|---|
| Molecular Formula | C18H25N7O3 |
| Molecular Weight | 387.444 |
| IUPAC Name | 1-[2-(4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)ethyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C18H25N7O3/c1-10-11(2)25-13-15(22(3)18(28)21-16(13)27)20-17(25)24(10)9-8-23-6-4-12(5-7-23)14(19)26/h12H,4-9H2,1-3H3,(H2,19,26)(H,21,27,28) |
| Standard InChI Key | APNWQKYFOHCADS-UHFFFAOYSA-N |
| SMILES | CC1=C(N2C3=C(N=C2N1CCN4CCC(CC4)C(=O)N)N(C(=O)NC3=O)C)C |
Introduction
1-(2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide is a complex organic compound that integrates a purine derivative with a piperidine moiety. This compound is notable for its unique structure and potential applications in pharmacological research. It has a CAS number of 919031-17-7 and a molecular formula of C₁₄H₁₇N₅O₄, with a molecular weight of 319.32 g/mol.
Synthesis and Preparation
The synthesis of 1-(2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide involves several intricate steps. Advanced synthetic techniques may utilize high-throughput methods and catalytic processes to enhance yield and efficiency in industrial settings. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.
Biological Activity and Potential Applications
This compound is capable of undergoing various chemical reactions and interacting with biological targets. The piperidine moiety may enhance binding affinity towards specific biological targets, making it a candidate for further pharmacological studies. Given its complex nature and potential biological activity, this compound warrants further investigation in medicinal chemistry and related fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume